3-Hydroxybutyric Acid

Description

Beta-hydroxybutyrate is being studied in around 230 clinical trials, including NCT06351124 (recruiting for Crohn's disease), NCT05584371 (recruiting for safety and tolerability of exogenous ketosis), NCT04656236 (completed for type 1 diabetes), and NCT05581043 (completed for type 2 diabetes).

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound has been reported in Secale cereale, Drosophila melanogaster, and other organisms with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

BUTYRIC ACID substituted in the beta or 3 position. It is one of the ketone bodies produced in the liver.

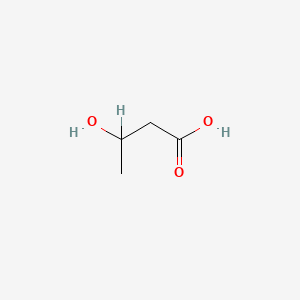

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c1-3(5)2-4(6)7/h3,5H,2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBMMWSBFZVSSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26063-00-3 | |

| Record name | Poly(3-hydroxybutyrate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26063-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60859511 | |

| Record name | 3-Hydroxybutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic liquid; [Merck Index] Clear, colorless to light yellow viscous liquid; Hygroscopic; [Acros Organics MSDS] | |

| Record name | beta-Hydroxybutyric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12307 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

300-85-6, 26063-00-3, 625-71-8 | |

| Record name | 3-Hydroxybutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=300-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Hydroxybutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly-beta-hydroxybutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026063003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-hydroxybutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3806 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hydroxybutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxybutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.546 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-3-hydroxybutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYBUTYRIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZP1275679 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Stereoisomers of 3-Hydroxybutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxybutyric acid, a four-carbon ketone body, is a chiral molecule of significant interest in metabolic research and therapeutic development. Its stereoisomers, (R)-3-hydroxybutyric acid and (S)-3-hydroxybutyric acid, exhibit distinct biological activities and metabolic fates. This technical guide provides a comprehensive overview of the structure, stereochemistry, and key signaling pathways of this compound. Detailed experimental protocols for the synthesis, separation, and analysis of its enantiomers are presented, alongside a quantitative comparison of their physicochemical properties. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this multifaceted molecule.

Chemical Structure and Stereoisomerism

This compound, systematically named 3-hydroxybutanoic acid, is a carboxylic acid with a hydroxyl group on the third carbon atom. Its chemical formula is C₄H₈O₃.[1] The presence of a chiral center at the C3 position gives rise to two stereoisomers, or enantiomers: (R)-3-hydroxybutyric acid and (S)-3-hydroxybutyric acid.

The (R)-enantiomer, also known as D-β-hydroxybutyrate, is the predominant form produced in the human body as a ketone body during periods of fasting, prolonged exercise, or adherence to a ketogenic diet.[2] It serves as a crucial alternative energy source for tissues such as the brain, heart, and skeletal muscle when glucose availability is limited. The (S)-enantiomer, or L-β-hydroxybutyrate, is typically present in much lower concentrations and its physiological roles are less well-defined.

Caption: Chemical structures of (R)- and (S)-3-hydroxybutyric acid.

Quantitative Data

The distinct stereochemistry of the two enantiomers of this compound results in different physical properties, most notably their interaction with plane-polarized light.

| Property | (R)-3-Hydroxybutyric Acid | (S)-3-Hydroxybutyric Acid |

| Synonyms | D-(-)-3-Hydroxybutyric acid, D-β-hydroxybutyrate | L-(+)-3-Hydroxybutyric acid, L-β-hydroxybutyrate |

| CAS Number | 625-72-9[3] | 6168-83-8[4][5] |

| Molecular Weight | 104.10 g/mol [1][3] | 104.10 g/mol [4][5] |

| Melting Point | 49-50 °C[3][6] | 45-50 °C[5][7] |

| Specific Rotation ([α]D) | -25° (c=6 in H₂O)[3] | +25° (c=6 in H₂O)[5][7] |

Experimental Protocols

Enantioselective Synthesis

This protocol describes the enantioselective hydrogenation of ethyl acetoacetate (B1235776) using a chiral catalyst to produce (R)-ethyl 3-hydroxybutyrate (B1226725), which can then be hydrolyzed to (R)-3-hydroxybutyric acid.

Materials:

-

Ethyl acetoacetate

-

Ruthenium-BINAP catalyst (e.g., Ru(OAc)₂(R)-BINAP)

-

Methanol (anhydrous)

-

Hydrogen gas

-

Autoclave

-

Sodium hydroxide (B78521)

-

Hydrochloric acid

-

Standard glassware for organic synthesis

Procedure:

-

In a high-pressure autoclave, dissolve ethyl acetoacetate in anhydrous methanol.

-

Add the Ru(OAc)₂(R)-BINAP catalyst under an inert atmosphere.

-

Pressurize the autoclave with hydrogen gas to the desired pressure.

-

Stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by GC or TLC).

-

After depressurization, remove the catalyst by filtration.

-

Concentrate the filtrate under reduced pressure to obtain crude (R)-ethyl 3-hydroxybutyrate.

-

Hydrolyze the ester by adding an aqueous solution of sodium hydroxide and stirring at room temperature.

-

Acidify the reaction mixture with hydrochloric acid to protonate the carboxylate.

-

Extract the (R)-3-hydroxybutyric acid with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product.

This protocol utilizes baker's yeast for the stereoselective reduction of ethyl acetoacetate to (S)-ethyl 3-hydroxybutyrate, followed by hydrolysis.[8]

Materials:

-

Ethyl acetoacetate

-

Baker's yeast (Saccharomyces cerevisiae)

-

Water

-

Diatomaceous earth (Celite)

-

Ethyl ether

-

Magnesium sulfate

-

Sodium hydroxide

-

Hydrochloric acid

-

Standard glassware for fermentation and extraction

Procedure:

-

In a large flask, prepare a solution of sucrose in warm water and add the baker's yeast. Stir until the yeast is suspended.

-

Add ethyl acetoacetate to the yeast suspension and stir at room temperature for 24-48 hours. The progress of the reduction can be monitored by GC.

-

Once the reaction is complete, add diatomaceous earth to the mixture and filter to remove the yeast cells.

-

Saturate the filtrate with sodium chloride and extract with ethyl ether.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude (S)-ethyl 3-hydroxybutyrate.

-

Hydrolyze the ester using aqueous sodium hydroxide.

-

Acidify with hydrochloric acid and extract the (S)-3-hydroxybutyric acid with an organic solvent.

-

Dry and evaporate the solvent to obtain the final product.

Chiral Separation by HPLC

This protocol outlines the separation of (R)- and (S)-3-hydroxybutyric acid enantiomers using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. For improved detection, the acid can be derivatized to its ethyl ester.[4]

Materials:

-

Racemic this compound or its ethyl ester

-

HPLC-grade n-hexane

-

HPLC-grade isopropanol

-

Chiral HPLC column (e.g., Chiralcel OD-H, 4.6 mm x 250 mm, 5 µm)

-

HPLC system with a UV detector

Sample Preparation:

-

If starting with the acid, convert it to its ethyl ester using a standard esterification procedure (e.g., Fischer esterification).

-

Dissolve a small amount of the racemic ethyl 3-hydroxybutyrate in the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

HPLC Conditions:

-

Mobile Phase: n-Hexane:Isopropanol (e.g., 95:5 v/v)[4]

-

Flow Rate: 1.0 mL/min[4]

-

Column Temperature: 25 °C[4]

-

Detection: UV at a suitable wavelength (e.g., 210 nm)

-

Injection Volume: 10-20 µL

Procedure:

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the prepared sample onto the column.

-

Monitor the separation of the two enantiomers based on their different retention times.

-

Identify the peaks corresponding to the (R) and (S) enantiomers by injecting pure standards if available.

Analysis by NMR Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the enantiomeric excess of a sample of this compound through the use of chiral shift reagents. These reagents form diastereomeric complexes with the enantiomers, leading to different chemical shifts in the NMR spectrum.

Materials:

-

Sample of this compound of unknown enantiomeric excess

-

Deuterated solvent (e.g., CDCl₃)

-

Chiral shift reagent (e.g., Eu(hfc)₃ - tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III))

-

NMR spectrometer

Procedure:

-

Dissolve a known amount of the this compound sample in the deuterated solvent in an NMR tube.

-

Acquire a standard ¹H NMR spectrum of the sample.

-

Add a small, precise amount of the chiral shift reagent to the NMR tube.

-

Acquire another ¹H NMR spectrum. The signals corresponding to the protons near the chiral center (e.g., the methine proton at C3 and the methylene (B1212753) protons at C2) should show separation into two sets of peaks, one for each diastereomeric complex.

-

Integrate the corresponding peaks for each enantiomer. The ratio of the integrals will give the enantiomeric ratio of the sample.

Signaling Pathways

(R)-3-hydroxybutyric acid is not only a metabolite but also a signaling molecule that can influence cellular processes through various mechanisms, including acting as a ligand for cell surface receptors and as an inhibitor of enzymes.

GPR109A-Mediated Signaling

(R)-3-hydroxybutyric acid is an endogenous agonist for the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCAR2).[9] Activation of this receptor, particularly on adipocytes, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and consequently, a reduction in lipolysis. This creates a negative feedback loop where high levels of ketone bodies suppress the release of fatty acids from adipose tissue.

Caption: GPR109A-mediated inhibition of lipolysis.

Histone Deacetylase (HDAC) Inhibition

(R)-3-hydroxybutyric acid has been shown to be an endogenous inhibitor of class I histone deacetylases (HDACs). By inhibiting HDACs, (R)-3-hydroxybutyric acid promotes histone hyperacetylation, leading to a more open chromatin structure and the altered expression of specific genes. This epigenetic modification has been linked to various beneficial effects, including the upregulation of genes involved in oxidative stress resistance, such as FOXO3A and metallothionein (B12644479) 2.

Caption: Inhibition of HDACs by (R)-3-hydroxybutyric acid.

Conclusion

This compound is a chiral molecule with significant implications in metabolism, cell signaling, and therapeutic development. The distinct properties and biological roles of its (R) and (S) enantiomers necessitate precise methods for their synthesis, separation, and analysis. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers and professionals working with this important molecule. Further investigation into the specific functions of the (S)-enantiomer and the continued development of efficient and scalable methods for the production of enantiomerically pure this compound will be critical for advancing its potential applications.

References

- 1. phx.phenomenex.com [phx.phenomenex.com]

- 2. Prominent action of butyrate over β-hydroxybutyrate as histone deacetylase inhibitor, transcriptional modulator and anti-inflammatory molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Separation of Enantiomers of Ethyl 3-Hydroxybutyrate by HPLC with Chiral Chromatographic Column [mat-test.com]

- 4. ahajournals.org [ahajournals.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. buhlmannlabs.ch [buhlmannlabs.ch]

A Comparative Analysis of the Biological Activities of (R)-3-Hydroxybutyric Acid and (S)-3-Hydroxybutyric Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Hydroxybutyric acid ((R)-3-HB) and (S)-3-Hydroxybutyric acid ((S)-3-HB) are stereoisomers of the ketone body 3-hydroxybutyric acid. While (R)-3-HB is the predominant endogenous enantiomer produced during ketogenesis and serves as a vital alternative energy source for peripheral tissues, emerging research has unveiled distinct and overlapping biological activities for both enantiomers beyond their metabolic roles. This technical guide provides a comprehensive overview of the differential effects of (R)-3-HB and (S)-3-HB, focusing on their interactions with key cellular targets, including histone deacetylases (HDACs), G-protein coupled receptors (GPCRs), and the NLRP3 inflammasome. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to serve as a critical resource for researchers in pharmacology, metabolism, and drug development.

Introduction

This compound (3-HB) is a chiral molecule existing in two enantiomeric forms: (R)-3-HB and (S)-3-HB. The (R)-enantiomer is the well-established, physiologically relevant ketone body synthesized in the liver from fatty acids during periods of fasting, prolonged exercise, or adherence to a ketogenic diet.[1] It serves as a crucial energy substrate for extrahepatic tissues, including the brain, heart, and skeletal muscle, when glucose availability is limited.[2][3]

In contrast, (S)-3-HB is not a product of mammalian ketone body metabolism.[1] However, (S)-3-hydroxybutyryl-CoA is an intermediate in the β-oxidation of fatty acids.[4] Despite its lower physiological abundance, studies have indicated that (S)-3-HB possesses biological activities, some of which mirror and others that diverge from its (R)-counterpart. Both enantiomers have been identified as signaling molecules, influencing cellular processes through epigenetic modifications and receptor-mediated pathways.[5][6][7][8] This guide aims to dissect and compare the biological activities of these two enantiomers, providing a detailed technical resource for the scientific community.

Comparative Biological Activities

The biological effects of (R)-3-HB and (S)-3-HB are primarily mediated through their interactions with three main classes of molecular targets: histone deacetylases (HDACs), G-protein coupled receptors (GPCRs), and the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome.

Histone Deacetylase (HDAC) Inhibition

Both enantiomers of 3-HB have been reported to inhibit class I and IIa histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins.[5][6][7][8] HDAC inhibition by 3-HB leads to histone hyperacetylation, which is generally associated with a more open chromatin structure and increased gene transcription.

There is some conflicting evidence in the literature regarding the HDAC inhibitory activity of (R)-3-HB. One study reported that (R)-3-HB is a potent inhibitor of HDAC1, HDAC3, and HDAC4, while another study did not identify this characteristic in vivo or in vitro.[9][10] Butyrate (B1204436), a structurally similar short-chain fatty acid, is a well-established HDAC inhibitor.[11][12]

Table 1: Quantitative Data on HDAC Inhibition by this compound Enantiomers

| Enantiomer | Target HDACs | IC50 (mM) | Reference |

| (R)-3-Hydroxybutyric acid | HDAC1 | 5.3 | [10] |

| HDAC3 | 2.4 | [10] | |

| HDAC4 | 4.5 | [10] | |

| (S)-3-Hydroxybutyric acid | HDAC1, 3, 4 | Data not available | [5][7] |

Note: The HDAC inhibitory activity of (R)-3-HB is a subject of ongoing research with some conflicting reports in the literature.

G-Protein Coupled Receptor (GPCR) Activation

(R)-3-HB and (S)-3-HB act as ligands for at least two GPCRs: Hydroxycarboxylic Acid Receptor 2 (HCAR2, also known as GPR109A) and Free Fatty Acid Receptor 3 (FFAR3, also known as GPR41).[5][6][7][8][13]

HCAR2 (GPR109A): Activation of HCAR2, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[14] This receptor is expressed in various tissues, including adipocytes, immune cells, and the brain.[15] The activation of HCAR2 by (R)-3-HB is thought to mediate some of its anti-inflammatory and neuroprotective effects.[16] The (R)-enantiomer is a more potent agonist for HCAR2 than the (S)-enantiomer.[17]

FFAR3 (GPR41): FFAR3 is also a Gi/o-coupled receptor activated by short-chain fatty acids.[18] Its activation can lead to diverse cellular responses, including modulation of hormone secretion and immune responses. The interaction of 3-HB enantiomers with FFAR3 is less well-characterized than with HCAR2. One study has suggested that β-hydroxybutyrate can act as an antagonist at FFAR3, which presents a contradiction to other reports identifying it as a ligand.[15][19]

Table 2: Quantitative Data on GPCR Activation by this compound Enantiomers

| Receptor | Enantiomer | EC50 (mM) | Assay Type | Reference |

| HCAR2 | Racemic (dl)-3-Hydroxybutyrate | 0.7 | GTPγS binding | [14][17] |

| (GPR109A) | (R)-3-Hydroxybutyric acid | 0.7 | GTPγS binding | [14] |

| (S)-3-Hydroxybutyric acid | 1.6 | GTPγS binding | [17] | |

| β-hydroxybutyrate (enantiomer not specified) | 2.65 | Calcium mobilization | [2] | |

| FFAR3 | (R)-3-Hydroxybutyric acid | Data not available | - | - |

| (GPR41) | (S)-3-Hydroxybutyric acid | Data not available | - | - |

NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Both (R)-3-HB and (S)-3-HB have been shown to inhibit the activation of the NLRP3 inflammasome.[5][6][7][8] This inhibitory effect is independent of their metabolic roles and is thought to contribute to the anti-inflammatory properties of ketosis. The mechanism of inhibition involves the prevention of K+ efflux and the reduction of ASC oligomerization and speck formation.[5][7]

Table 3: Quantitative Data on NLRP3 Inflammasome Inhibition by this compound Enantiomers

| Enantiomer | Effect | Quantitative Data | Reference |

| (R)-3-Hydroxybutyric acid | Dose-dependent inhibition of LPS+ATP-stimulated IL-1β secretion | Equivalent to (S)-enantiomer (Specific IC50 not reported) | [8] |

| (S)-3-Hydroxybutyric acid | Dose-dependent inhibition of LPS+ATP-stimulated IL-1β secretion | Equivalent to (R)-enantiomer (Specific IC50 not reported) | [8] |

Signaling Pathways

The distinct biological activities of (R)-3-HB and (S)-3-HB are underpinned by their engagement with specific signaling pathways.

HCAR2 (GPR109A) Signaling Pathway

FFAR3 (GPR41) Signaling Pathway

NLRP3 Inflammasome Inhibition Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and published methodologies.[7][20][21]

Objective: To determine the in vitro inhibitory activity of (R)-3-HB and (S)-3-HB on HDAC enzymes.

Materials:

-

Recombinant human HDAC enzymes (e.g., HDAC1, 2, 3, 4)

-

HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC inhibitor control (e.g., Trichostatin A)

-

(R)-3-Hydroxybutyric acid and (S)-3-Hydroxybutyric acid solutions of known concentrations

-

Developer solution (containing a protease like trypsin)

-

96-well black microplates

-

Fluorometric microplate reader (Excitation: ~355 nm, Emission: ~460 nm)

Procedure:

-

Prepare serial dilutions of (R)-3-HB, (S)-3-HB, and the control inhibitor in HDAC assay buffer.

-

In a 96-well black microplate, add the following to each well:

-

HDAC assay buffer

-

Recombinant HDAC enzyme solution

-

Test compound ((R)-3-HB, (S)-3-HB, or control inhibitor) or vehicle control.

-

-

Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

-

Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution to each well.

-

Incubate the plate at room temperature for 15-30 minutes, protected from light.

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 values.

G-Protein Coupled Receptor (GPCR) Activation Assay (cAMP Measurement)

This protocol is a general guideline for measuring the activation of Gi/o-coupled receptors like HCAR2 and FFAR3.[16][22][23][24]

Objective: To determine the potency (EC50) of (R)-3-HB and (S)-3-HB in activating HCAR2 and FFAR3.

Materials:

-

Cell line stably expressing the GPCR of interest (e.g., HEK293-HCAR2 or HEK293-FFAR3)

-

Cell culture medium and supplements

-

Forskolin (B1673556) (an adenylyl cyclase activator)

-

(R)-3-Hydroxybutyric acid and (S)-3-Hydroxybutyric acid solutions of known concentrations

-

Control agonist for the respective receptor

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

-

96-well cell culture plates

-

Microplate reader compatible with the chosen cAMP assay kit

Procedure:

-

Seed the cells expressing the GPCR of interest in a 96-well plate and culture until they reach the desired confluency.

-

Remove the culture medium and replace it with a stimulation buffer.

-

Pre-treat the cells with forskolin to stimulate cAMP production.

-

Add serial dilutions of the test compounds ((R)-3-HB, (S)-3-HB, or control agonist) to the wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Generate dose-response curves and calculate the EC50 values for each compound.

NLRP3 Inflammasome Inhibition Assay (IL-1β Measurement)

This protocol is based on established methods for studying NLRP3 inflammasome activation and inhibition.[25][26][27][28]

Objective: To quantify the inhibitory effect of (R)-3-HB and (S)-3-HB on NLRP3 inflammasome-mediated IL-1β secretion.

Materials:

-

Immortalized bone marrow-derived macrophages (iBMDMs) or THP-1 cells

-

Cell culture medium (e.g., DMEM or RPMI-1640)

-

Lipopolysaccharide (LPS) for priming

-

NLRP3 activator (e.g., ATP or Nigericin)

-

(R)-3-Hydroxybutyric acid and (S)-3-Hydroxybutyric acid solutions of known concentrations

-

IL-1β ELISA kit

-

96-well cell culture plates

-

ELISA plate reader

Procedure:

-

Seed iBMDMs or differentiated THP-1 cells in a 96-well plate and allow them to adhere.

-

Priming Step: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of pro-IL-1β and NLRP3.

-

Remove the LPS-containing medium and replace it with fresh medium.

-

Inhibition Step: Add serial dilutions of (R)-3-HB or (S)-3-HB to the wells and incubate for a specified time (e.g., 30-60 minutes).

-

Activation Step: Add the NLRP3 activator (e.g., ATP at 5 mM or Nigericin at 10 µM) to the wells to induce inflammasome activation.

-

Incubate the plate for a specified time (e.g., 1-2 hours).

-

Collect the cell culture supernatants.

-

Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of IL-1β secretion for each compound concentration and determine the IC50 values.

Conclusion and Future Directions

The enantiomers of this compound exhibit a fascinating spectrum of biological activities that extend far beyond the established role of (R)-3-HB in energy metabolism. Both (R)-3-HB and (S)-3-HB demonstrate potential as modulators of key cellular processes through HDAC inhibition, GPCR activation, and NLRP3 inflammasome suppression. While the physiologically dominant (R)-enantiomer appears to be a more potent activator of HCAR2, both stereoisomers show comparable efficacy in inhibiting the NLRP3 inflammasome.

Significant gaps in our understanding remain, particularly concerning the quantitative comparison of the enantiomers' effects on HDACs and FFAR3. The conflicting reports on the HDAC inhibitory activity of (R)-3-HB warrant further investigation to clarify its role as an endogenous epigenetic regulator. Furthermore, the precise nature of the interaction of both enantiomers with FFAR3, whether agonistic or antagonistic, needs to be elucidated with robust quantitative data.

Future research should focus on:

-

Direct comparative studies: Performing head-to-head comparisons of (R)-3-HB and (S)-3-HB in a range of in vitro and in vivo models to obtain precise quantitative data (IC50 and EC50 values) for their effects on HDACs, GPCRs, and the NLRP3 inflammasome.

-

Elucidation of downstream signaling: Investigating the detailed downstream consequences of HCAR2 and FFAR3 activation by each enantiomer to understand the full scope of their signaling potential.

-

In vivo relevance: Determining the physiological and pathophysiological relevance of the biological activities of (S)-3-HB, given its lower endogenous concentrations.

-

Therapeutic potential: Exploring the therapeutic potential of both enantiomers, individually or in combination, for inflammatory and metabolic diseases.

This technical guide provides a solid foundation for researchers and drug development professionals to navigate the complex and expanding field of this compound biology. A deeper understanding of the enantiomer-specific effects of this ketone body will undoubtedly open new avenues for therapeutic intervention in a variety of human diseases.

References

- 1. resources.bio-techne.com [resources.bio-techne.com]

- 2. β-hydroxybutyrate and hydroxycarboxylic acid receptor 2 agonists activate the AKT, ERK and AMPK pathways, which are involved in bovine neutrophil chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (S)-3-Hydroxybutyric acid |HDAC inhibitor | Hello Bio [hellobio.com]

- 6. (R)-3-Hydroxybutyric acid |HDAC inhibitor | Hello Bio [hellobio.com]

- 7. benchchem.com [benchchem.com]

- 8. Orthosteric and allosteric modulation of human HCAR2 signaling complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prominent action of butyrate over β-hydroxybutyrate as histone deacetylase inhibitor, transcriptional modulator and anti-inflammatory molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Suppression of Oxidative Stress by β-Hydroxybutyrate, an Endogenous Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. gsartor.org [gsartor.org]

- 12. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Developing and utilizing a cell based assay for analyzing G-protein coupled receptor activation - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]

- 17. Redirecting [linkinghub.elsevier.com]

- 18. Molecular recognition and activation mechanism of short-chain fatty acid receptors FFAR2/3 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Differential Modulation of Catecholamine and Adipokine Secretion by the Short Chain Fatty Acid Receptor FFAR3 and α2-Adrenergic Receptors in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 23. resources.revvity.com [resources.revvity.com]

- 24. GPCR シグナリングアッセイ [promega.jp]

- 25. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]

- 26. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Techniques to Study Inflammasome Activation and Inhibition by Small Molecules [mdpi.com]

An In-depth Technical Guide to the Endogenous Synthesis of 3-Hydroxybutyric Acid in Mammals

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3-Hydroxybutyric acid (3-HB), a primary ketone body, is a crucial alternative energy source for mammals, particularly during periods of glucose scarcity such as fasting, prolonged exercise, or adherence to a ketogenic diet. Synthesized predominantly in the mitochondria of hepatocytes through a process known as ketogenesis, 3-HB serves as a vital fuel for extrahepatic tissues including the brain, heart, and skeletal muscle. Beyond its role as an energy substrate, emerging research has highlighted its function as a signaling molecule with implications in gene expression and cellular regulation. This technical guide provides a comprehensive overview of the endogenous synthesis pathway of 3-HB, detailing the enzymatic steps, regulatory mechanisms, and quantitative aspects of its production. Furthermore, this document offers detailed experimental protocols for the study of this pathway and presents visual representations of the core synthesis and regulatory signaling cascades.

The Core Pathway: Ketogenesis

The synthesis of this compound occurs via the ketogenesis pathway, which is localized within the mitochondrial matrix of liver cells.[1][2][3] The process utilizes acetyl-CoA, primarily derived from the β-oxidation of fatty acids, as its starting substrate.[2][3]

The key enzymatic reactions are as follows:

-

Thiolase (Acetoacetyl-CoA Thiolase): Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA.[4][5]

-

HMG-CoA Synthase (Hydroxymethylglutaryl-CoA Synthase): Acetoacetyl-CoA then combines with a third molecule of acetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This step is the rate-limiting enzyme in the ketogenesis pathway.[6]

-

HMG-CoA Lyase (Hydroxymethylglutaryl-CoA Lyase): HMG-CoA is cleaved to yield acetoacetate (B1235776) and acetyl-CoA.[7][8]

-

β-Hydroxybutyrate Dehydrogenase: Acetoacetate is reversibly reduced to D-β-hydroxybutyrate, utilizing NADH as a reducing agent.[1][9]

The resulting 3-hydroxybutyrate (B1226725) and acetoacetate are then transported out of the liver to peripheral tissues for use as an energy source.[1]

Visualization of the Ketogenesis Pathway

Quantitative Data

The production of this compound is a dynamic process influenced by the physiological state of the organism. The following tables summarize key quantitative data related to the pathway.

Table 1: Plasma Concentrations of 3-Hydroxybutyrate in Different Physiological States

| Physiological State | Human Plasma Concentration | Reference |

| Fed State | Low micromolar range | [10] |

| 12-16 hours Fasting | Several hundred micromoles | [10][11] |

| 2 days Fasting | 1-2 mM | [10][11] |

| Prolonged Starvation | 6-8 mM | [10][11] |

| Strenuous Exercise (90 min) | 1-2 mM | [11] |

| Ketogenic Diet | > 2 mM | [10] |

Table 2: Kinetic Parameters of Key Enzymes in Ketogenesis

| Enzyme | Substrate(s) | Km | Vmax | Organism/Tissue | Reference |

| HMG-CoA Lyase | HMG-CoA | 26 µM | 136 units/mg | Human | [7] |

| β-Hydroxybutyrate Dehydrogenase | D-β-hydroxybutyrate | - | - | Rat Liver/Heart | [1][2] |

| HMG-CoA Synthase | Acetyl-CoA | - | - | Human (Mitochondrial) | [3] |

| HMG-CoA Synthase | Acetoacetyl-CoA | - | - | Human (Mitochondrial) | [3] |

Note: Comprehensive and directly comparable kinetic data for all enzymes under identical conditions are limited in the literature. The provided values are representative, and experimental conditions should be considered when interpreting this data.

Table 3: Ketogenesis Flux Rates

| Condition | Flux Rate | Organism | Reference |

| Overnight Fasted | ~0.25 mmol/min | Adult Humans | [12] |

| 5 days Fasting | 1-2 mmol/min | Adult Humans | [12] |

| 48-hr Fasted (entry rate) | 1703 µmoles/hr per kg | Leghorn Roosters | [13] |

| Fed (entry rate) | 276 µmoles/hr per kg | Leghorn Roosters | [13] |

Regulation of 3-Hydroxybutyrate Synthesis

The synthesis of this compound is tightly regulated by hormonal and cellular signals to meet the energetic demands of the body.

Hormonal Regulation: Insulin (B600854) and Glucagon (B607659)

Insulin and glucagon are the primary hormones that reciprocally regulate ketogenesis.

-

Insulin: In the fed state, high insulin levels suppress ketogenesis by inhibiting the release of fatty acids from adipose tissue and by downregulating the expression of key ketogenic enzymes.[14][15]

-

Glucagon: During fasting or in a low-glucose state, elevated glucagon levels stimulate the breakdown of fats (lipolysis) and the subsequent β-oxidation of fatty acids in the liver, providing the acetyl-CoA substrate for ketogenesis. Glucagon also upregulates the transcription of ketogenic genes.[14][16][17]

References

- 1. portlandpress.com [portlandpress.com]

- 2. The kinetics of rat liver and heart mitochondrial beta-hydroxybutyrate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. picmonic.com [picmonic.com]

- 5. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Functional Insights into Human HMG-CoA Lyase from Structures of Acyl-CoA-containing Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Hydroxy-3-methylglutaryl-CoA lyase - Wikipedia [en.wikipedia.org]

- 9. [Properties and kinetic mechanism of D-beta-hydroxybutyrate dehydrogenase from rat liver submitochondrial particles. Comparative study of the effects of differents thiols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

The Pivotal Role of 3-Hydroxybutyric Acid in Cellular Energy Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxybutyric acid (3-HB), the most abundant ketone body, serves as a crucial alternative energy source for extrahepatic tissues, particularly during periods of glucose scarcity such as fasting, prolonged exercise, or adherence to a ketogenic diet.[1][2] Beyond its metabolic role, emerging evidence highlights 3-HB as a potent signaling molecule with pleiotropic effects on cellular processes, including gene expression, inflammation, and oxidative stress.[1][3] This technical guide provides an in-depth exploration of the core functions of 3-HB in cellular energy metabolism, intended for researchers, scientists, and professionals in drug development. We will delve into its synthesis, transport, and utilization, present quantitative data, detail experimental protocols, and visualize key pathways.

The Metabolic Journey of this compound

The metabolism of 3-HB can be divided into three key stages: its synthesis in the liver (ketogenesis), its transport to peripheral tissues, and its conversion back to acetyl-CoA for energy production in those tissues (ketolysis).

Synthesis of this compound (Ketogenesis)

Ketogenesis primarily occurs in the mitochondria of liver cells. The process begins with the condensation of two acetyl-CoA molecules, derived from the β-oxidation of fatty acids.[1]

The key enzymatic steps are:

-

Thiolase: Two molecules of acetyl-CoA are combined to form acetoacetyl-CoA.

-

HMG-CoA Synthase: Acetoacetyl-CoA condenses with another molecule of acetyl-CoA to form β-hydroxy-β-methylglutaryl-CoA (HMG-CoA).

-

HMG-CoA Lyase: HMG-CoA is cleaved to produce acetoacetate (B1235776) and acetyl-CoA.

-

3-Hydroxybutyrate (B1226725) Dehydrogenase (BDH1): Acetoacetate is reversibly reduced to D-3-hydroxybutyrate, a reaction that is dependent on the mitochondrial NADH/NAD+ ratio.[4]

Transport of this compound

Once synthesized, 3-HB is released from the liver into the bloodstream and transported to extrahepatic tissues such as the brain, heart, and skeletal muscle. As a small, water-soluble molecule, it readily crosses the blood-brain barrier. Its transport across cell membranes is facilitated by monocarboxylate transporters (MCTs).

Utilization of this compound (Ketolysis)

In the mitochondria of peripheral tissues, 3-HB is converted back into acetyl-CoA to enter the citric acid cycle for ATP production.

The key enzymatic steps are:

-

3-Hydroxybutyrate Dehydrogenase (BDH1): D-3-hydroxybutyrate is oxidized back to acetoacetate, generating a molecule of NADH.

-

Succinyl-CoA:3-oxoacid CoA-transferase (SCOT): This is the rate-limiting step in ketolysis. SCOT transfers a CoA moiety from succinyl-CoA to acetoacetate, forming acetoacetyl-CoA. Notably, the liver lacks this enzyme, preventing it from utilizing the ketone bodies it produces.[5][6]

-

Thiolase (ACAT1): Acetoacetyl-CoA is cleaved by another molecule of CoA to yield two molecules of acetyl-CoA.[7]

Quantitative Data in this compound Metabolism

The dynamics of 3-HB metabolism are reflected in its varying concentrations in different tissues under different physiological states and the kinetic properties of the enzymes involved.

Tissue Concentrations of this compound

| Tissue | Condition | Concentration (mM) |

| Plasma/Serum | Fed State | ~0.1 |

| 24-hour Fasting | ~2.0[8] | |

| Prolonged Starvation | 6-8[9] | |

| Ketogenic Diet | >2.0[2] | |

| Intense Exercise | 1-2[2] | |

| Brain | Fed State | ~0.1 |

| 24-hour Fasting | ~2.0[8] | |

| Heart | Chronic Heart Failure | Increased utilization[10] |

| Infusion (HFrEF patients) | 3.3 ± 0.4[10] | |

| Skeletal Muscle | Fasting | Ketones have anti-catabolic effects, preserving muscle mass.[11][12] |

Kinetic Parameters of Key Enzymes

| Enzyme | Substrate | Km | Vmax | Organism/Tissue |

| ACAT1 | Oleoyl-CoA | 1.3 µM | - | Recombinant Human |

| Stearoyl-CoA | 6.4 µM | - | Recombinant Human |

Note: Comprehensive kinetic data for human BDH1 and SCOT are subjects of ongoing research. The provided data for ACAT1 is with lipid substrates, not directly in the ketolysis pathway, but it is the same enzyme (thiolase) involved.

ATP Yield from this compound Oxidation

The complete oxidation of one molecule of 3-HB yields a significant amount of ATP. The exact number can vary slightly based on the P/O ratios used for NADH and FADH2 (typically ~2.5 for NADH and ~1.5 for FADH2).

Step-by-Step Calculation:

-

Oxidation of 3-HB to Acetoacetate: 1 NADH is produced, which yields ~2.5 ATP .

-

Conversion of Acetoacetate to Acetoacetyl-CoA: This step, catalyzed by SCOT, consumes one succinyl-CoA and produces one succinate. This is energetically equivalent to the consumption of one GTP (or ATP) in the citric acid cycle (succinyl-CoA synthetase). Therefore, there is a net cost of -1 ATP .

-

Cleavage of Acetoacetyl-CoA to 2 Acetyl-CoA: This step does not directly produce or consume ATP.

-

Oxidation of 2 Acetyl-CoA in the Citric Acid Cycle: Each acetyl-CoA entering the citric acid cycle produces 3 NADH, 1 FADH2, and 1 GTP (equivalent to 1 ATP).

-

2 acetyl-CoA will produce: 6 NADH, 2 FADH2, and 2 GTP.

-

ATP from 6 NADH: 6 x 2.5 = 15 ATP .

-

ATP from 2 FADH2: 2 x 1.5 = 3 ATP .

-

ATP from 2 GTP: 2 ATP .

-

Total from 2 acetyl-CoA: 15 + 3 + 2 = 20 ATP .

-

Total Net ATP Yield: 2.5 ATP (from step 1) - 1 ATP (from step 2) + 20 ATP (from step 4) = 21.5 ATP per molecule of 3-HB.

Signaling Roles of this compound

Beyond its role as an energy substrate, 3-HB acts as a signaling molecule, influencing a variety of cellular processes.

Inhibition of Histone Deacetylases (HDACs)

3-HB is an endogenous inhibitor of class I histone deacetylases (HDACs).[7] By inhibiting HDACs, 3-HB promotes histone hyperacetylation, leading to a more open chromatin structure and altering gene expression.[3] This has been shown to upregulate genes involved in oxidative stress resistance, such as FOXO3A and MT2.[7]

Modulation of the NLRP3 Inflammasome

3-HB has been shown to suppress the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses.[13][14] Mechanistically, 3-HB inhibits the NLRP3 inflammasome by preventing potassium (K+) efflux and reducing the oligomerization of the adaptor protein ASC.[13][15] This inhibitory effect is independent of its metabolism and is not shared by other ketone bodies like acetoacetate.[13]

Activation of G-Protein Coupled Receptors

3-HB is a ligand for two G-protein coupled receptors: GPR109A (also known as HCAR2) and FFAR3 (also known as GPR41).[16][17]

-

GPR109A/HCAR2: Activation of this receptor on adipocytes by 3-HB inhibits lipolysis, creating a negative feedback loop that reduces the production of fatty acids, the precursors for ketogenesis.[18] GPR109A activation has also been linked to anti-inflammatory effects and the modulation of vascular tone.[5][19]

-

FFAR3/GPR41: 3-HB can act as an antagonist at this receptor, which is expressed in sympathetic ganglia. By inhibiting FFAR3, 3-HB may help to regulate sympathetic nervous system activity and energy expenditure during periods of fasting.[3]

Experimental Protocols

Accurate quantification of 3-HB and the assessment of related enzyme activities are crucial for studying its metabolic and signaling roles.

Quantification of this compound in Plasma by LC-MS/MS

This method allows for the sensitive and specific measurement of 3-HB in biological samples.

Materials:

-

Plasma samples

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

This compound standard

-

Isotopically labeled internal standard (e.g., this compound-d4)

-

LC-MS/MS system with a suitable column (e.g., C18 or HILIC)[20][21]

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 150 µL of ACN containing the internal standard to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in a suitable mobile phase.[10]

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Use a gradient elution with mobile phases such as water with 0.1% FA and ACN with 0.1% FA.

-

Set the mass spectrometer to monitor the specific precursor and product ion transitions for 3-HB and the internal standard in negative ion mode.[21]

-

-

Data Analysis:

-

Quantify the concentration of 3-HB by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

-

Enzymatic Assay for 3-Hydroxybutyrate Dehydrogenase (BDH1) Activity

This colorimetric assay measures the activity of BDH1 by monitoring the production of NADH.[2][22]

Materials:

-

Tissue or cell homogenate

-

Assay buffer (e.g., Tris-HCl, pH 8.5)

-

NAD+ solution

-

3-Hydroxybutyrate solution

-

Colorimetric probe that reacts with NADH (e.g., WST-8 or similar)

-

Microplate reader

Procedure:

-

Sample Preparation:

-

Homogenize tissue or lyse cells in assay buffer.

-

Centrifuge to remove debris and collect the supernatant.

-

Determine the protein concentration of the supernatant.

-

-

Assay:

-

Prepare a reaction mixture containing assay buffer, NAD+, and the colorimetric probe.

-

Add a known amount of protein from the sample supernatant to the wells of a microplate.

-

Initiate the reaction by adding the 3-hydroxybutyrate solution.

-

Immediately measure the absorbance at the appropriate wavelength (e.g., 450 nm) over time.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance, which is proportional to the rate of NADH production.

-

Determine the specific activity of BDH1 (e.g., in nmol/min/mg of protein) by using a standard curve for NADH.

-

Experimental Workflow for Investigating Gene Expression Changes

This workflow outlines the steps to study the effect of 3-HB on gene expression in cultured cells.[23][24]

Conclusion

This compound is a multifaceted molecule that extends far beyond its classical role as an alternative fuel. Its ability to act as a signaling molecule, influencing epigenetic regulation, inflammation, and cellular stress responses, opens up new avenues for therapeutic interventions in a wide range of diseases, including metabolic disorders, neurodegenerative diseases, and cancer. A thorough understanding of its metabolism, quantitative dynamics, and signaling pathways, coupled with robust experimental methodologies, is essential for harnessing the full therapeutic potential of this remarkable metabolite. The information and protocols provided in this guide serve as a foundational resource for researchers and drug development professionals dedicated to advancing our knowledge of this compound and its role in human health and disease.

References

- 1. mdpi.com [mdpi.com]

- 2. cohesionbio.com [cohesionbio.com]

- 3. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Function and mechanism of histone β-hydroxybutyrylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aginganddisease.org [aginganddisease.org]

- 6. researchgate.net [researchgate.net]

- 7. Suppression of oxidative stress by β-hydroxybutyrate, an endogenous histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The β-Hydroxybutyrate-GPR109A Receptor Regulates Fasting-induced Plasticity in the Mouse Adrenal Medulla - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cloud-clone.com [cloud-clone.com]

- 10. LC-MS/MS method for quantitation of seven biomarkers in human plasma for the assessment of insulin resistance and impaired glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. libios.fr [libios.fr]

- 12. researchgate.net [researchgate.net]

- 13. experts.umn.edu [experts.umn.edu]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. β-Hydroxybutyrate: A Signaling Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 17. diseases.jensenlab.org [diseases.jensenlab.org]

- 18. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ketone Body 3-Hydroxybutyrate Ameliorates Atherosclerosis via Receptor Gpr109a-Mediated Calcium Influx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Quantitative Determination of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate (Ketone Ester) and Its Metabolites Beta-hydroxybutyrate, 1-3-Butanediol, and Acetoacetate in Human Plasma Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. dergipark.org.tr [dergipark.org.tr]

- 22. beta Hydroxybutyrate (beta HB) Assay Kit (Colorimetric) (ab83390/K632-100) | Abcam [abcam.com]

- 23. research.wur.nl [research.wur.nl]

- 24. biorxiv.org [biorxiv.org]

A Technical Guide to 3-Hydroxybutyric Acid as a Signaling Molecule in Metabolic Regulation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3-Hydroxybutyric acid (3-HB), the primary ketone body produced during fasting, caloric restriction, or adherence to a ketogenic diet, has emerged as a critical signaling molecule, transcending its classical role as a metabolic fuel.[1][2][3] This technical guide provides an in-depth exploration of the core signaling pathways modulated by 3-HB, including its function as a histone deacetylase (HDAC) inhibitor, a ligand for the G-protein coupled receptor 109A (GPR109A), and a potent inhibitor of the NLRP3 inflammasome. By presenting quantitative data, detailed experimental protocols, and clear visual diagrams of these mechanisms, this document serves as a comprehensive resource for professionals investigating the therapeutic potential of 3-HB in metabolic diseases, inflammatory conditions, and neurodegenerative disorders.

Introduction

Historically viewed as an alternative energy source for extrahepatic tissues like the brain during periods of low glucose availability, 3-hydroxybutyrate (B1226725) (3-HB) is now recognized as a pleiotropic signaling metabolite.[1][4] Produced in the liver from the oxidation of fatty acids, its circulating levels can increase significantly, creating a unique metabolic state that triggers a cascade of cellular signaling events.[5] These signaling functions impart broad regulatory effects on gene expression, inflammation, oxidative stress, and neuronal function.[2][6] This guide delineates the key molecular mechanisms through which 3-HB exerts its influence on metabolic regulation, providing the foundational knowledge necessary for research and therapeutic development.

Core Signaling Pathways of this compound

Epigenetic Regulation via Histone Deacetylase (HDAC) Inhibition

One of the most significant signaling functions of 3-HB is its role as an endogenous inhibitor of class I histone deacetylases (HDACs).[6][7] By inhibiting HDACs, 3-HB increases the global acetylation of histones, which alters chromatin structure and leads to changes in gene expression.[6] This epigenetic modification is linked to the upregulation of genes involved in oxidative stress resistance, such as FOXO3A and metallothionein (B12644479) 2 (MT2).[6][7]

Quantitative Data: HDAC Inhibition

The inhibitory capacity of 3-HB on specific HDAC isoforms has been quantified, demonstrating its role as a direct, albeit low-potency, inhibitor.

| Target | IC50 Value | Source |

| HDAC1 | 5.3 mM | [8] |

| HDAC3 | 2.4 mM | [8] |

| HDAC4 | 4.5 mM | [8] |

G-Protein Coupled Receptor 109A (GPR109A) Activation

3-HB is an endogenous ligand for the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCAR2).[9][10] This receptor is expressed on various cell types, including adipocytes and immune cells like macrophages.[9][11] Activation of GPR109A in adipocytes inhibits lipolysis, serving as a negative feedback loop to prevent excessive fatty acid release during starvation.[9] In immune cells, GPR109A signaling has anti-inflammatory effects.[11] More recent studies have shown that 3-HB ameliorates insulin (B600854) resistance in diabetic mice through a GPR109A-mediated pathway that involves inhibiting the phosphorylation of PPARγ at Ser273 in adipocytes.[12]

NLRP3 Inflammasome Inhibition

3-HB is a specific inhibitor of the NOD-like receptor family, pyrin domain-containing 3 (NLRP3) inflammasome, a key component of the innate immune system involved in inflammatory diseases.[13][14] The activation of the NLRP3 inflammasome leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms.[14][15] 3-HB suppresses NLRP3 inflammasome activation by preventing potassium (K+) efflux and reducing the oligomerization and speck formation of the adaptor protein ASC.[14][15] This inhibitory effect is specific to the NLRP3 inflammasome and does not impact other inflammasomes like NLRC4 or AIM2.[14][15]

Quantitative Data: NLRP3 Inflammasome Inhibition

Studies have demonstrated the dose-dependent effect of 3-HB on inflammasome-mediated cytokine production.

| Cell Type | Treatment | Effect | Source |

| Human Monocytes | 1-20 mM 3-HB | Dose-dependent inhibition of IL-1β and IL-18 production | [8][14] |

| Pregnant Mice (LPS model) | 100 mg/kg 3-HB (i.p.) | Suppressed placental IL-1β production | [13] |

Experimental Protocols

Measurement of 3-Hydroxybutyrate Concentration in Plasma/Serum

Accurate quantification of 3-HB is crucial for metabolic studies. An automated kinetic method is commonly used.[16]

-

Principle: The assay is based on the oxidation of D-3-hydroxybutyrate to acetoacetate (B1235776) by the enzyme 3-hydroxybutyrate dehydrogenase (HBDH), with the simultaneous reduction of NAD+ to NADH. The rate of NADH formation is measured spectrophotometrically and is directly proportional to the 3-HB concentration.

-

Reagents:

-

Assay Buffer (pH 8.5)

-

Hydroxybutyrate Dehydrogenase (62.5 U/L)

-

NAD+ (20 mmol/L)

-

Oxalate (to inhibit lactate (B86563) dehydrogenase interference)

-

-

Procedure:

-

Prepare plasma or serum samples.

-

Use a discrete clinical chemistry analyzer (e.g., Hitachi 705).

-

The analyzer mixes the sample with the assay reagents.

-

The initial rate of absorbance change at 340 nm (due to NADH production) is measured.

-

The concentration is calculated by comparing the rate to that of known standards.

-

-

Notes: This method is precise, with a coefficient of variation (CV) ranging from 0.6% to 7.8%, and demonstrates good analytical recovery (91-99% depending on concentration).[16] The mixed reagents are stable for at least one week at 4°C.[16]

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Histone Acetylation

To investigate the effect of 3-HB on histone acetylation at specific gene promoters, ChIP-seq is the gold standard.[17][18]

-

Protocol Outline:

-

Cell Treatment: Culture cells (e.g., human PC-3 cells) and treat one group with a vehicle (e.g., DMSO) and another with the HDAC inhibitor (or 3-HB).[19]

-

Cross-linking: Add 1/10 volume of 11% formaldehyde (B43269) solution to the culture plates and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.[19]

-

Cell Lysis and Sonication: Harvest and lyse the cells. Shear the chromatin into fragments of 200-500 bp using sonication.

-

Spike-in Control (for global changes): To normalize for global increases in histone acetylation, add a fixed amount of chromatin from a different species (e.g., Drosophila S2 cells) to each human cell chromatin sample.[19][20]

-

Immunoprecipitation (IP): Incubate the sheared chromatin overnight at 4°C with magnetic beads pre-coated with an antibody specific for the histone mark of interest (e.g., anti-H3K27ac).[19]

-

Washes: Wash the beads extensively to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the DNA using standard column-based kits.

-

Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align reads to the reference genome. Use the spike-in reads for normalization, allowing for accurate quantification of global changes in histone acetylation.

-

NLRP3 Inflammasome Activation Assay

This protocol allows for the measurement of NLRP3 inflammasome activation and its inhibition by compounds like 3-HB, typically by quantifying IL-1β secretion.[21][22]

-

Protocol Outline:

-

Cell Preparation: Isolate and culture primary cells like mouse bone marrow-derived macrophages (BMDMs) or human monocyte-derived dendritic cells (moDCs).[21][23]

-

Pre-treatment: Incubate the cells with various concentrations of 3-HB (e.g., 1-20 mM) for a defined period before stimulation.[8]

-

Priming (Signal 1): Treat cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β via NF-κB signaling.[23][24]

-

Activation (Signal 2): After priming, stimulate the cells with an NLRP3 activator such as Nigericin (e.g., 5 µM) or ATP (e.g., 5 mM) for 30-60 minutes.[21][24] This triggers the assembly of the inflammasome complex.

-

Sample Collection: Centrifuge the plates to pellet the cells. Carefully collect the supernatant, which contains the secreted cytokines. Lyse the remaining cells to analyze intracellular protein levels.

-

Quantification:

-

ELISA: Use an enzyme-linked immunosorbent assay (ELISA) kit to measure the concentration of mature IL-1β in the collected supernatants. This is the primary readout for inflammasome activity.[21][25]

-

Western Blot: Analyze the supernatant for the cleaved (active) form of Caspase-1 (p20 subunit) and the cell lysates for pro-Caspase-1 and pro-IL-1β to confirm priming and processing.[21]

-

-

Conclusion and Future Directions

This compound is a multifaceted signaling molecule with profound implications for metabolic regulation and cellular homeostasis. Its ability to act as an HDAC inhibitor, a GPR109A agonist, and an NLRP3 inflammasome antagonist provides a mechanistic basis for the health benefits associated with ketogenic diets and caloric restriction. The convergence of these pathways on the regulation of gene expression, inflammation, and metabolism highlights 3-HB as a promising therapeutic target.

For drug development professionals, understanding these pathways opens avenues for designing novel therapeutics that mimic or enhance the signaling properties of 3-HB. Future research should focus on elucidating the tissue-specific effects of these signaling cascades, exploring the potential for synergistic interactions between the pathways, and developing more potent and specific modulators of these targets to treat a range of cardiometabolic and inflammatory diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms | Semantic Scholar [semanticscholar.org]

- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0000011) [hmdb.ca]

- 5. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suppression of oxidative stress by β-hydroxybutyrate, an endogenous histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | Endogenous metabolites | TargetMol [targetmol.com]

- 9. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3-Hydroxybutyrate ameliorates insulin resistance by inhibiting PPARγ Ser273 phosphorylation in type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. β-hydroxybutyrate suppresses NLRP3 inflammasome-mediated placental inflammation and lipopolysaccharide-induced fetal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]

- 16. Automated kinetic method for D-3-hydroxybutyrate in plasma or serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers | Springer Nature Experiments [experiments.springernature.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. adipogen.com [adipogen.com]

- 22. Measuring the Inflammasome | Springer Nature Experiments [experiments.springernature.com]

- 23. Activation and Measurement of NLRP3 Inflammasome Activity Using IL-1β in Human Monocyte-derived Dendritic Cells [jove.com]

- 24. A Dynamic Protocol to Explore NLRP3 Inflammasome Activation in Cerebral Organoids [mdpi.com]

- 25. m.youtube.com [m.youtube.com]

The Discovery and Scientific Journey of 3-Hydroxybutyric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxybutyric acid (3-HB), also known as beta-hydroxybutyrate (BHB), is a ketone body that has transitioned from being viewed as a mere metabolic byproduct of fatty acid oxidation to a critical signaling molecule with pleiotropic effects on cellular function and organismal health. This technical guide provides an in-depth exploration of the discovery and history of 3-HB research, detailing the experimental methodologies that have defined its study and the quantitative data that have shaped our understanding. Furthermore, it elucidates the key signaling pathways through which 3-HB exerts its influence, offering a comprehensive resource for researchers and professionals in the field.

Discovery and Historical Milestones

The story of this compound is intrinsically linked to the study of ketosis, a metabolic state characterized by elevated levels of ketone bodies in the blood and urine. While the chemical synthesis of 3-HB was achieved in the 19th century, its physiological significance and the scientific intrigue surrounding it began with clinical observations of "ketonuria" in diabetic patients in the mid-1800s. For nearly half a century, ketones were considered abnormal and undesirable byproducts of incomplete fat metabolism[1].

A paradigm shift occurred in the early 20th century when ketones were recognized as normal circulating metabolites produced by the liver and utilized by extrahepatic tissues[1]. This set the stage for a landmark development in therapeutic nutrition. In 1921, Dr. Russell Wilder at the Mayo Clinic proposed that the beneficial effects of fasting on epileptic seizures could be replicated by a high-fat, low-carbohydrate diet that induces ketosis. He coined the term "ketogenic diet" and reported its dramatic success in reducing seizures in three refractory epileptic patients[2][3]. This marked the beginning of intensive research into the physiological effects of ketonemia, with 3-HB as its most abundant constituent.

The timeline below highlights key milestones in the research of this compound:

-

Mid-19th Century: Ketone bodies are first discovered in the urine of diabetic patients[1].

-

Early 20th Century: Ketones are recognized as normal metabolites[1].

-

1921: Russell Wilder coins the term "ketogenic diet" and demonstrates its efficacy in treating epilepsy, sparking interest in the therapeutic potential of ketosis[2][3].

-

1926: The French biologist M. Lemoigne discovers poly-beta-hydroxybutyrate (PHB), a polymer of 3-HB, in the bacterium Bacillus megaterium[2].

-

1967: It is discovered that during prolonged fasting, the brain can utilize ketone bodies, including 3-HB, as a major fuel source, replacing glucose[1].

-

Late 20th - Early 21st Century: Research focus expands beyond metabolism to the signaling roles of 3-HB.

-

2000s: 3-HB is identified as an endogenous ligand for the G-protein coupled receptor GPR109A (also known as HCAR2).

-

2013: 3-HB is discovered to be an endogenous inhibitor of class I histone deacetylases (HDACs), revealing its role in epigenetic regulation.

Quantitative Data on this compound Levels

The concentration of this compound in the blood can vary significantly depending on the physiological state. The following table summarizes typical 3-HB concentrations under different conditions.

| Condition | Typical Blood 3-HB Concentration (mM) | Reference(s) |

| Normal (Fed State) | ~0.1 | [4] |

| Overnight Fasting | 1-2 | [5] |

| Prolonged Fasting (several days) | 6-8 | [5] |

| Strenuous Exercise | 1-2 | [5] |

| Ketogenic Diet | 0.5-5 | |

| Diabetic Ketoacidosis | >25 | [5] |

Experimental Protocols

The study of this compound has been underpinned by a variety of experimental methods, from early qualitative colorimetric tests to modern, highly sensitive quantitative assays.

Historical Qualitative and Semi-Quantitative Methods

This test, introduced in the late 19th century, was one of the earliest methods to detect ketone bodies in urine. It is important to note that this test primarily detects acetoacetate (B1235776) and not this compound[4][6].

-

Principle: Ferric chloride (FeCl₃) reacts with acetoacetic acid in urine to produce a characteristic Bordeaux red or port wine color[4][7].

-

Reagents:

-

10% Ferric Chloride Solution: Dissolve 10 g of ferric chloride in 100 ml of distilled water.

-

-

Procedure:

-

To 3-5 ml of freshly voided urine in a test tube, add 10% ferric chloride solution drop by drop.

-

A precipitate of ferric phosphate (B84403) may initially form. Continue adding the ferric chloride solution until the precipitate dissolves.

-

Observe for the development of a Bordeaux red color, which indicates a positive result for acetoacetate.

-

Confirmatory Step: Boil the red-colored solution for 5 minutes. If the color disappears, it confirms the presence of acetoacetate (which is converted to acetone (B3395972) upon heating). If the color persists, it may be due to the presence of interfering substances like salicylates[4][7].

-

Developed in the early 20th century, Rothera's test is more sensitive than Gerhardt's test and detects both acetoacetate and acetone, but not this compound[5][8].

-

Principle: Acetoacetate and acetone react with sodium nitroprusside in an alkaline solution to form a purple-colored complex[5].

-

Reagents:

-

Rothera's Powder: A mixture of sodium nitroprusside and ammonium (B1175870) sulfate (B86663). A common preparation involves mixing 0.75 g of sodium nitroprusside with 20 g of ammonium sulfate and pulverizing the mixture[5].

-

Concentrated Ammonium Hydroxide (B78521) (Liquor Ammonia).

-

-

Procedure:

-